molecular formula C26H33N3O4 B11089205 N-{4-[4,4-dimethyl-6-oxo-2-(prop-2-en-1-ylamino)cyclohex-1-en-1-yl]-4-oxobutyl}-N'-(prop-2-en-1-yl)benzene-1,2-dicarboxamide

N-{4-[4,4-dimethyl-6-oxo-2-(prop-2-en-1-ylamino)cyclohex-1-en-1-yl]-4-oxobutyl}-N'-(prop-2-en-1-yl)benzene-1,2-dicarboxamide

Cat. No.: B11089205
M. Wt: 451.6 g/mol
InChI Key: OSPUUKLOBSIMDT-QAASSUMNSA-N
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Description

N-{4-[4,4-dimethyl-6-oxo-2-(prop-2-en-1-ylamino)cyclohex-1-en-1-yl]-4-oxobutyl}-N’-(prop-2-en-1-yl)benzene-1,2-dicarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexene ring, a benzene ring, and multiple functional groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium hydroxide, methanol, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4,4-dimethyl-6-oxo-2-(prop-2-en-1-ylamino)cyclohex-1-en-1-yl]-4-oxobutyl}-N’-(prop-2-en-1-yl)benzene-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[4,4-dimethyl-6-oxo-2-(prop-2-en-1-ylamino)cyclohex-1-en-1-yl]-4-oxobutyl}-N’-(prop-2-en-1-yl)benzene-1,2-dicarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-[4,4-dimethyl-6-oxo-2-(prop-2-en-1-ylamino)cyclohex-1-en-1-yl]-4-oxobutyl}-N’-(prop-2-en-1-yl)benzene-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[4,4-dimethyl-6-oxo-2-(prop-2-en-1-ylamino)cyclohex-1-en-1-yl]-4-oxobutyl}-N’-(prop-2-en-1-yl)benzene-1,2-dicarboxamide
  • **N-{4-[4,4-dimethyl-6-oxo-2-(prop-2-en-1-ylamino)cyclohex-1-en-1-yl]-4-oxobutyl}-N’-(prop-2-en-1-yl)benzene-1,2-dicarboxamide

Uniqueness

The uniqueness of N-{4-[4,4-dimethyl-6-oxo-2-(prop-2-en-1-ylamino)cyclohex-1-en-1-yl]-4-oxobutyl}-N’-(prop-2-en-1-yl)benzene-1,2-dicarboxamide lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties

Properties

Molecular Formula

C26H33N3O4

Molecular Weight

451.6 g/mol

IUPAC Name

1-N-[(4E)-4-(4,4-dimethyl-2-oxo-6-prop-2-enyliminocyclohexylidene)-4-hydroxybutyl]-2-N-prop-2-enylbenzene-1,2-dicarboxamide

InChI

InChI=1S/C26H33N3O4/c1-5-13-27-20-16-26(3,4)17-22(31)23(20)21(30)12-9-15-29-25(33)19-11-8-7-10-18(19)24(32)28-14-6-2/h5-8,10-11,30H,1-2,9,12-17H2,3-4H3,(H,28,32)(H,29,33)/b23-21+,27-20?

InChI Key

OSPUUKLOBSIMDT-QAASSUMNSA-N

Isomeric SMILES

CC1(CC(=NCC=C)/C(=C(/CCCNC(=O)C2=CC=CC=C2C(=O)NCC=C)\O)/C(=O)C1)C

Canonical SMILES

CC1(CC(=NCC=C)C(=C(CCCNC(=O)C2=CC=CC=C2C(=O)NCC=C)O)C(=O)C1)C

Origin of Product

United States

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